REACTION_CXSMILES
|
[CH2:1](O)[CH3:2].[Cl:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[OH:15])[O:11][CH2:10][CH2:9][CH:8]2[C:16]([OH:18])=[O:17].S(=O)(=O)(O)O>C(OCC)(=O)C>[Cl:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[OH:15])[O:11][CH2:10][CH2:9][CH:8]2[C:16]([O:18][CH2:1][CH3:2])=[O:17]
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Name
|
|
Quantity
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8.6 L
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Type
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reactant
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Smiles
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C(C)O
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Name
|
|
Quantity
|
1.7 kg
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Type
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reactant
|
Smiles
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ClC=1C=C2C(CCOC2=CC1O)C(=O)O
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Name
|
|
Quantity
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397 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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9 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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235 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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to reflux for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to ambient temperature
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Type
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WASH
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Details
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The resulting mixture was washed with brine (2×12 L)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (4 L)
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Type
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WASH
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Details
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The ethyl acetate layer was washed with brine (2 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure at a temperature below 50° C
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Type
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CUSTOM
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Details
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The residue was purified by chromatography on silica gel (18 kg)
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Type
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WASH
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Details
|
eluting with 85:15 hexanes
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CCOC2=CC1O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 822 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |